4-Ethoxypicolinic acid
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Overview
Description
Scientific Research Applications
Antimicrobial Activities and DNA Interactions
- Antimicrobial Properties : Derivatives of picolinic acid, closely related to 4-Ethoxypicolinic acid, exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains. These properties are assessed using minimal inhibitory concentration methods (Ö. Tamer et al., 2018).
- DNA Interactions : Molecular docking simulations reveal that derivatives of picolinic acid interact with DNA, suggesting potential for biochemical applications (Ö. Tamer et al., 2018).
Electrochemical Properties
- Electroreduction Studies : The electroreduction of picolinic acid derivatives, including 2-ethylpicolinate, has been studied in sulfuric acid solutions. This research provides insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (A. M. Romulus & A. Savall, 1998).
Synthesis and Transformation
- Synthesis Techniques : Research into the synthesis and metallation of picolinic and isonicotinic acids provides methods for transforming these compounds into trisubstituted pyridines, which could have implications for the synthesis of 4-Ethoxypicolinic acid and its derivatives (J. Epsztajn et al., 1989).
Photophysics and Spectroscopy
- Photophysics Research : Studies on the acid-base equilibria, fluorescence, and phosphorescence spectra of coumarins and thione derivatives, which are structurally related to 4-Ethoxypicolinic acid, contribute to the understanding of their photophysical properties (J. S. D. Melo & P. Fernandes, 2001).
Biodegradation
- Environmental Biodegradation : A study on the biodegradation of picolinic acid by Rhodococcus sp. PA18 demonstrates the potential for microbial remediation of environments polluted with derivatives of picolinic acid (Yanting Zhang et al., 2019).
Quantum Chemical Calculations
- Molecular Structure Analysis : Quantum chemical calculations using density functional theory (DFT) have been conducted on 4-methoxypicolinic acid, closely related to 4-Ethoxypicolinic acid, to study their electronic properties and solvent effects, contributing to a better understanding of their molecular behavior (Semire Banjo & Adeoye Idowu Olatunbosun, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar compound, picolinic acid, is known to interact with zinc finger proteins (zfps) which play a key role in various biological processes including viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zinc finger proteins (zfps), changing their structures and disrupting zinc binding, thereby inhibiting their function .
Biochemical Pathways
Picolinic acid, a structurally similar compound, is known to play a role in zinc transport . This suggests that 4-Ethoxypicolinic acid may also influence similar biochemical pathways.
Result of Action
Picolinic acid, a structurally similar compound, has been shown to be an anti-viral in vitro and in vivo . This suggests that 4-Ethoxypicolinic acid may also have similar effects.
properties
IUPAC Name |
4-ethoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLLCKJVOTHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxypicolinic acid |
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